molecular formula C20H20BrClN4OS2 B2947234 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216925-61-9

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2947234
CAS No.: 1216925-61-9
M. Wt: 511.88
InChI Key: VACXZTKDIWFTQK-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Bromination: Introduction of the bromine atom at the 6-position of the benzothiazole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Amidation: Coupling of the brominated benzothiazole with 3-(dimethylamino)propylamine to form the desired amide linkage.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a sulfoxide or sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it might inhibit specific molecular targets or pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-3-(HYDROXYMETHYL)-1,3-BENZOTHIAZOL-2(3H)-ONE
  • 6-BROMO-3-CHLOROACETYL-3H-BENZOTHIAZOL-2-ONE
  • (6-BROMO-2-OXO-BENZOTHIAZOL-3-YL)-ACETIC ACID PROPYL ESTER

Uniqueness

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both bromine and dimethylamino groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXZTKDIWFTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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